2-Bromo-2-methylhexanoic acid
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Overview
Description
2-Bromo-2-methylhexanoic acid is an organic compound with the molecular formula C7H13BrO2 It is a derivative of hexanoic acid, where a bromine atom and a methyl group are substituted at the second carbon position
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Bromo-2-methylhexanoic acid can be synthesized through several methods. One common approach involves the bromination of 2-methylhexanoic acid using bromine or a brominating agent under controlled conditions. The reaction typically requires a solvent such as acetic acid and may be catalyzed by a Lewis acid like iron(III) bromide.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process would include the careful control of temperature, pressure, and reaction time to optimize the bromination reaction.
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-2-methylhexanoic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as hydroxide ions, leading to the formation of 2-methylhexanoic acid.
Reduction Reactions: The compound can be reduced to 2-methylhexanol using reducing agents like lithium aluminum hydride.
Oxidation Reactions: Oxidizing agents such as potassium permanganate can oxidize the compound to form 2-methylhexanoic acid.
Common Reagents and Conditions:
Substitution: Sodium hydroxide in aqueous solution.
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Potassium permanganate in acidic or neutral medium.
Major Products Formed:
Substitution: 2-Methylhexanoic acid.
Reduction: 2-Methylhexanol.
Oxidation: 2-Methylhexanoic acid.
Scientific Research Applications
2-Bromo-2-methylhexanoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in studies involving enzyme inhibition and protein modification.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2-Bromo-2-methylhexanoic acid exerts its effects involves the interaction of the bromine atom with various molecular targets. The bromine atom can participate in nucleophilic substitution reactions, leading to the formation of new compounds. The compound may also interact with enzymes and proteins, modifying their activity and function.
Comparison with Similar Compounds
2-Bromohexanoic acid: Similar structure but lacks the methyl group at the second carbon.
2-Methylhexanoic acid: Similar structure but lacks the bromine atom.
2-Chloro-2-methylhexanoic acid: Similar structure but with a chlorine atom instead of bromine.
Uniqueness: 2-Bromo-2-methylhexanoic acid is unique due to the presence of both a bromine atom and a methyl group at the second carbon position. This combination imparts distinct chemical properties, making it a valuable compound for various applications.
Properties
CAS No. |
100960-69-8 |
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Molecular Formula |
C7H13BrO2 |
Molecular Weight |
209.08 g/mol |
IUPAC Name |
2-bromo-2-methylhexanoic acid |
InChI |
InChI=1S/C7H13BrO2/c1-3-4-5-7(2,8)6(9)10/h3-5H2,1-2H3,(H,9,10) |
InChI Key |
CBDGLHGPNJMCQK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(C)(C(=O)O)Br |
Origin of Product |
United States |
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